molecular formula C11H10ClN3 B11884475 N-Benzyl-3-chloropyrazin-2-amine CAS No. 53265-33-1

N-Benzyl-3-chloropyrazin-2-amine

Katalognummer: B11884475
CAS-Nummer: 53265-33-1
Molekulargewicht: 219.67 g/mol
InChI-Schlüssel: NUNGHFKSQLAHTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzyl-3-chloropyrazin-2-amine is a heterocyclic compound that belongs to the class of pyrazines. It is characterized by the presence of a benzyl group attached to the nitrogen atom at the 2-position of the pyrazine ring, with a chlorine atom at the 3-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3-chloropyrazin-2-amine typically involves the reaction of 3-chloropyrazin-2-amine with benzyl halides under basic conditions. One common method is the nucleophilic substitution reaction where 3-chloropyrazin-2-amine is treated with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Analyse Chemischer Reaktionen

Types of Reactions

N-Benzyl-3-chloropyrazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Coupling: Palladium catalysts and bases like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while coupling reactions can produce complex organic molecules with extended conjugation .

Wissenschaftliche Forschungsanwendungen

N-Benzyl-3-chloropyrazin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of N-Benzyl-3-chloropyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Benzyl-3-chloropyrazin-2-amine is unique due to the presence of both the benzyl and chlorine substituents, which can influence its reactivity and biological activity. The benzyl group can enhance lipophilicity, potentially improving membrane permeability and bioavailability .

Eigenschaften

CAS-Nummer

53265-33-1

Molekularformel

C11H10ClN3

Molekulargewicht

219.67 g/mol

IUPAC-Name

N-benzyl-3-chloropyrazin-2-amine

InChI

InChI=1S/C11H10ClN3/c12-10-11(14-7-6-13-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15)

InChI-Schlüssel

NUNGHFKSQLAHTC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CNC2=NC=CN=C2Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.